molecular formula C11H17N3O2S B8481298 1-Boc-3-(thiazol-2-ylamino)azetidine

1-Boc-3-(thiazol-2-ylamino)azetidine

Cat. No. B8481298
M. Wt: 255.34 g/mol
InChI Key: TXYIAGGYUMZCNH-UHFFFAOYSA-N
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Patent
US07871999B2

Procedure details

A mixture of 5.0 g (29.1 mmol) of 1-Boc-3-aminoazetidine and 2.62 ml (29.1 mmol) of 2-bromothiazole was heated to 140° C. with stirring for 2 h. After cooling to RT, 800 mg (3.14 mmol, 11%) of 1-Boc-3-(thiazol-2-ylamino)azetidine were obtained from the mixture by CC (SiO2, 1 st DCE, 2nd chloroform).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.62 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:11][CH:10]([NH2:12])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].Br[C:14]1[S:15][CH:16]=[CH:17][N:18]=1.ClCCCl>C(Cl)(Cl)Cl>[C:1]([N:8]1[CH2:11][CH:10]([NH:12][C:14]2[S:15][CH:16]=[CH:17][N:18]=2)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)N
Name
Quantity
2.62 mL
Type
reactant
Smiles
BrC=1SC=CN1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.14 mmol
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 10.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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